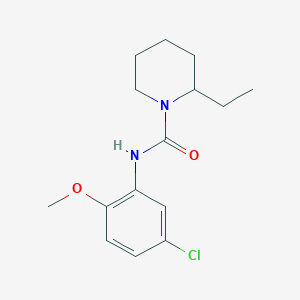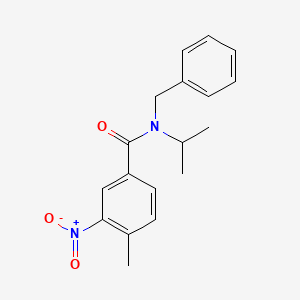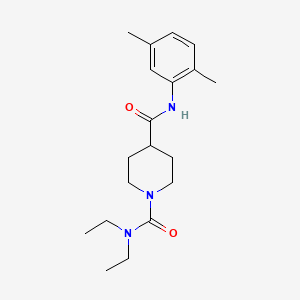
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide, also known as JNJ-1930942, is a novel analgesic compound that has been developed for the treatment of chronic pain. This compound has been shown to have a high affinity for the μ-opioid receptor, which is the primary target for most opioid analgesics. However, unlike traditional opioids, JNJ-1930942 does not produce the same level of tolerance or dependence, making it a promising alternative for the treatment of chronic pain.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide acts as a μ-opioid receptor agonist, producing analgesia through the activation of this receptor. However, unlike traditional opioids, this compound does not produce the same level of tolerance or dependence. This is due to the fact that this compound also acts as a κ-opioid receptor antagonist, which has been shown to modulate the development of tolerance and dependence.
Biochemical and Physiological Effects:
This compound produces its analgesic effects by activating the μ-opioid receptor, which is located throughout the central nervous system. This activation leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. Additionally, this compound has been shown to produce a decrease in the release of dopamine in the nucleus accumbens, which is thought to be responsible for the drug's lower potential for abuse and dependence.
実験室実験の利点と制限
One of the major advantages of using N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide in lab experiments is its high selectivity for the μ-opioid receptor. This allows for more precise targeting of this receptor, which can lead to a better understanding of its role in pain processing. Additionally, the lower potential for abuse and dependence makes this compound a safer alternative to traditional opioids for use in lab experiments. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration more challenging.
将来の方向性
There are several potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is a type of chronic pain that is often difficult to treat. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in combination with other analgesic compounds. Finally, the development of longer-acting formulations of this compound could increase its potential for clinical use.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide involves a multistep process that begins with the reaction of 2-chloro-5-methoxybenzoic acid with ethylmagnesium bromide to form the corresponding carboxylic acid. This is followed by the reaction of the carboxylic acid with piperidine and then with thionyl chloride to form the acid chloride. The final step involves the reaction of the acid chloride with 5-chloro-2-methoxyaniline to form this compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic compound. In preclinical studies, this compound has been shown to produce analgesia in a variety of pain models, including thermal, mechanical, and inflammatory pain. Additionally, this compound has been shown to have a lower potential for abuse and dependence compared to traditional opioids.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-12-6-4-5-9-18(12)15(19)17-13-10-11(16)7-8-14(13)20-2/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUICXNJNDAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)
![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)



![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)